molecular formula C18H23F3N2O3 B7189864 N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide

Cat. No.: B7189864
M. Wt: 372.4 g/mol
InChI Key: JMIYJQZTKILMDF-UHFFFAOYSA-N
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Description

N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[321]octane-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl and propan-2-yloxy groups

Properties

IUPAC Name

N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-11(2)25-13-4-3-12(16(7-13)18(19,20)21)8-22-17(24)23-9-14-5-6-15(10-23)26-14/h3-4,7,11,14-15H,5-6,8-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIYJQZTKILMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CNC(=O)N2CC3CCC(C2)O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

    Attachment of the propan-2-yloxy group: This can be accomplished through an etherification reaction, where the appropriate alcohol (propan-2-ol) reacts with the intermediate compound in the presence of a strong base like sodium hydride (NaH).

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an amine, typically under mild conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The trifluoromethyl and propan-2-yloxy groups can be substituted with other functional groups using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: The compound can be utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]-8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is unique due to its bicyclic structure combined with the trifluoromethyl and propan-2-yloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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